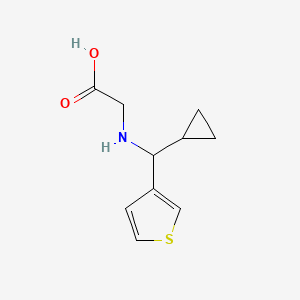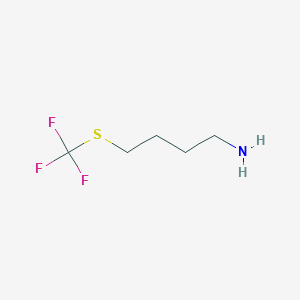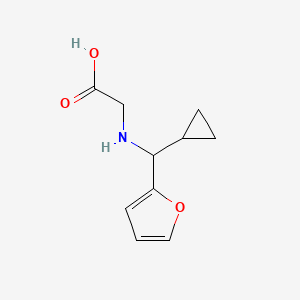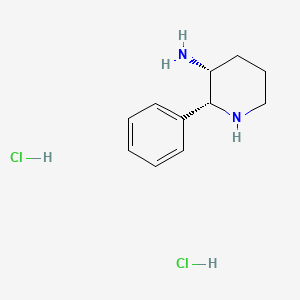
1,4-Phenyldimethylammonium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenyldimethylammonium dibromide: is a chemical compound with the molecular formula C_8H_12Br_2N_2 . It is characterized by the presence of a phenyl ring substituted with two methylammonium groups, each bonded to a bromide ion. This compound is known for its applications in various fields, including materials science and chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Phenyldimethylammonium dibromide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with dimethylamine. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions: 1,4-Phenyldimethylammonium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile under mild heating.
Major Products:
Oxidation: N-oxides of 1,4-phenyldimethylammonium.
Reduction: Secondary amines.
Substitution: Corresponding substituted ammonium salts.
科学研究应用
1,4-Phenyldimethylammonium dibromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Materials Science: The compound is utilized in the fabrication of perovskite solar cells, where it acts as a passivating agent to improve the stability and efficiency of the cells.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,4-phenyldimethylammonium dibromide involves its interaction with various molecular targets. In perovskite solar cells, the compound forms a protective layer on the surface of the perovskite material, enhancing electron transfer and passivating defects . This protective layer improves the stability and efficiency of the solar cells by preventing degradation caused by moisture and oxygen.
相似化合物的比较
- 1,4-Phenyldimethylammonium chloride
- 1,4-Phenyldimethylammonium iodide
- 1,4-Phenyldimethylammonium sulfate
Comparison: 1,4-Phenyldimethylammonium dibromide is unique due to its specific bromide ions, which confer distinct properties compared to its chloride, iodide, and sulfate counterparts. The bromide ions provide better stability and reactivity in certain applications, particularly in the field of materials science for the fabrication of perovskite solar cells .
属性
分子式 |
C8H14Br2N2 |
|---|---|
分子量 |
298.02 g/mol |
IUPAC 名称 |
[4-(aminomethyl)phenyl]methanamine;dihydrobromide |
InChI |
InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H |
InChI 键 |
DCDZTMVHKHRVCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)CN.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)



![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)


